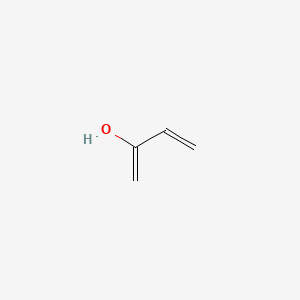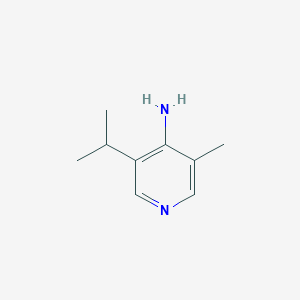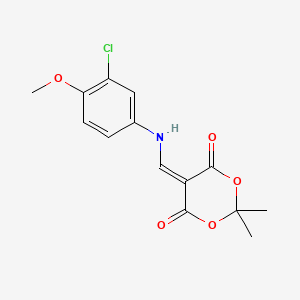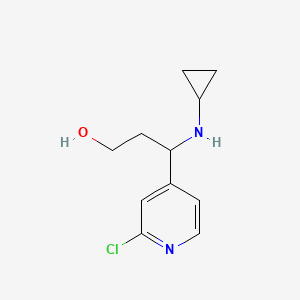
3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol is a synthetic organic compound that features a chloropyridine moiety and a cyclopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chloropyridine Intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclopropylamino Group: The chloropyridine intermediate can undergo nucleophilic substitution with cyclopropylamine under controlled conditions.
Formation of the Propanol Group: The final step might involve the reduction of a suitable intermediate to introduce the propanol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert certain functional groups to alcohols or amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-4-yl)-3-(ethylamino)propan-1-ol
Uniqueness
The presence of the cyclopropylamino group in 3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol might confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
3-(2-chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-8(3-5-13-11)10(4-6-15)14-9-1-2-9/h3,5,7,9-10,14-15H,1-2,4,6H2 |
Clé InChI |
HKVQQBYYWQOCDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CCO)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


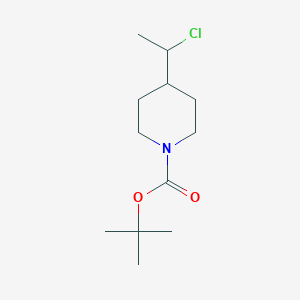

![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
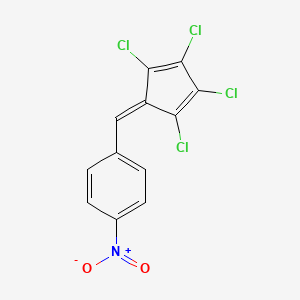
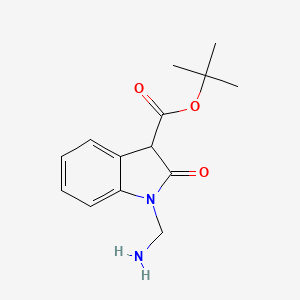

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)



